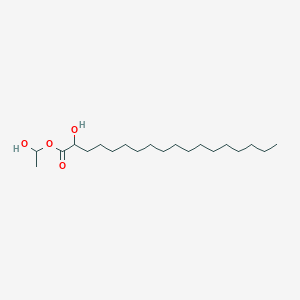

ETHYLENE GLYCOL HYDROXY STEARATE

Description

Properties

CAS No. |

33907-46-9 |

|---|---|

Molecular Formula |

C20H40O4 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-hydroxyethyl 2-hydroxyoctadecanoate |

InChI |

InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3 |

InChI Key |

VZURHXVELPKQNZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O |

Other CAS No. |

33907-46-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Ethylene Glycol Hydroxystearate

Esterification Pathways for Hydroxystearate Synthesis

The formation of the ester linkage between a carboxylic acid and an alcohol is the fundamental transformation in producing ethylene (B1197577) glycol hydroxystearate. This can be achieved through various catalytic systems, including traditional acid catalysis and modern biocatalytic approaches.

Acid-Catalyzed Esterification Mechanisms (e.g., Fischer Esterification)

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. google.com In the synthesis of ethylene glycol hydroxystearate, 12-hydroxystearic acid is reacted with ethylene glycol.

The mechanism is a type of nucleophilic acyl substitution and proceeds through several key steps: google.comresearchgate.net

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the 12-hydroxystearic acid. researchgate.netjustia.comnih.gov This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic oxygen atom of the ethylene glycol attacks the activated carbonyl carbon. google.comnih.gov This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. google.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate. This can be facilitated by a second molecule of the alcohol or another base present in the system, resulting in a new activated complex. google.com

Elimination of Water: The protonated hydroxyl group is a good leaving group (water). The intermediate eliminates a molecule of water, reforming the carbonyl group and creating a new oxonium ion. google.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, ethylene glycol hydroxystearate. google.comnih.gov

Fischer esterification is an equilibrium-controlled process. researchgate.net To drive the reaction toward the product side and achieve high yields, the water formed during the reaction is typically removed. This can be accomplished through methods like azeotropic distillation using a non-polar solvent (e.g., toluene) with a Dean-Stark apparatus or by using drying agents. google.com Alternatively, using a large excess of one of the reactants (usually the alcohol) can also shift the equilibrium. researchgate.net Typical reaction conditions involve heating the mixture at temperatures ranging from 60–120 °C for several hours. google.comresearchgate.net However, traditional methods can require elevated temperatures (>180°C) and prolonged reaction times (12–24 hours), which may lead to side reactions and product degradation. rsc.org

Enzymatic Synthesis Approaches Utilizing Biocatalysts (e.g., Lipases)

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing esters. google.com Lipases (EC 3.1.1.3), a class of hydrolases, are particularly effective biocatalysts for this purpose. nih.gov They can catalyze esterification reactions, often in non-aqueous or solvent-free systems, with high efficiency and selectivity, minimizing byproduct formation and operating under milder conditions. google.comnih.gov

The synthesis of ethylene glycol hydroxystearate and related esters has been successfully achieved using immobilized lipases, such as those from Candida antarctica (often Novozym 435) and Rhizomucor miehei. google.compharmacompass.com The enzymatic mechanism involves the formation of an acyl-enzyme complex between the lipase's active site (typically a serine hydroxyl group) and the carboxylic acid, which then reacts with the alcohol nucleophile to form the ester. researchgate.net

Key parameters influencing the reaction include:

Enzyme Concentration: Yields generally increase with higher enzyme concentrations up to an optimal point, after which the increase may plateau or even slightly decrease. google.comresearchgate.net For instance, in the synthesis of hydroxy stearates, yields of 82–90% were achieved with a 10% lipase (B570770) concentration. google.com

Temperature: Reactions are typically conducted at moderately elevated temperatures, such as 40-70°C, to increase reaction rates without denaturing the enzyme. researchgate.netnih.gov

Molar Ratio of Substrates: An excess of the alcohol is often used to shift the equilibrium towards ester formation. researchgate.netnih.gov

Water Removal: As with acid catalysis, the removal of water produced during the reaction is crucial for driving the reaction to completion. This is often achieved by applying a vacuum. google.com

Solvent-free systems are advantageous as they simplify downstream processing. google.com High-purity mono- and di-esters of polyethylene (B3416737) glycol with 12-hydroxystearic acid have been produced with isolated yields between 77% and 87% using immobilized Candida antarctica lipase B in a solvent-free system with vacuum for water removal. ncats.io

Research Findings on Lipase-Catalyzed Ester Synthesis

| Lipase Source | Substrates | Key Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Rhizomucor miehei (immobilized) | 12-Hydroxystearic Acid & Monohydric Fatty Alcohols (C8–C18) | 65 ± 2°C, 2–5 mm Hg pressure, 10% lipase, solvent-free | 82–90% yield | google.com |

| Candida antarctica (immobilized, NS 88011) | Oleic Acid & Ethylene Glycol | 70°C, 600 rpm, 1:2 acid:alcohol ratio, 1% lipase, solvent-free | 99% conversion | nih.gov |

| Candida antarctica (immobilized, Novozym 435) | Formic Acid & Octanol | 40°C, 1:7 acid:alcohol ratio, 15 g/L lipase, in 1,2-dichloroethane | 96.51% conversion | researchgate.net |

| Candida antarctica lipase B (immobilized) | 12-Hydroxystearic Acid & Polyethylene Glycol (MW 600) | Solvent-free, vacuum for water removal | 77-87% isolated yield | ncats.io |

Transesterification Processes (e.g., Boric Acid Ester Exchange Method)

Transesterification is another important route for ester synthesis, involving the exchange of the alkoxy group of an ester with an alcohol. This can also be applied to the synthesis of ethylene glycol hydroxystearate, sometimes using starting materials like methyl 12-hydroxystearate. researchgate.net

A notable patented method is the boric acid ester exchange method for synthesizing polyethylene glycol-12-hydroxy stearate (B1226849). This process avoids the direct use of ethylene oxide and operates under milder conditions than traditional esterification. rsc.org The synthesis is a two-step process:

Formation of Boric Acid Polyglycol Ester: Triethyl borate (B1201080) is reacted with polyethylene glycol (e.g., PEG 400) at 80-85°C in the presence of an alkaline catalyst (e.g., a CaO-SrO/BaSO₄ mixture). This results in a boric acid polyglycol ester intermediate with high yield (e.g., 99%).

Acid-Catalyzed Transesterification: The intermediate boric acid polyglycol ester is then reacted with 12-hydroxystearic acid, also at 80-85°C, under acid catalysis. Following hydrolysis, extraction, and drying, the final product is obtained.

This method is reported to achieve high purity (92%) with shorter reaction times (under 6 hours) and gentler conditions compared to direct esterification, which reduces energy consumption and byproduct formation. rsc.org Boric acid is known to be an effective catalyst for the chemoselective esterification of α-hydroxy acids, potentially forming a cyclic intermediate that accelerates the reaction. Silica-supported boric acid has also been developed as a recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions, showcasing its versatility.

Polyethoxylation and Derivatization Strategies

Beyond the synthesis of the simple ethylene glycol ester, the hydroxystearate backbone can be modified to create polymers with tailored surfactant properties. This typically involves reacting 12-hydroxystearic acid with multiple units of ethylene oxide or by further reacting the secondary hydroxyl group.

Ethoxylation of Hydroxystearic Acid to Poly(ethylene glycol) Hydroxystearate

Poly(ethylene glycol) hydroxystearate is a nonionic surfactant produced from 12-hydroxystearic acid and a chain of ethylene glycol units. Commercially, these compounds are often synthesized by reacting fatty acids with ethylene oxide in the presence of alkaline catalysts (like KOH) at temperatures above 100°C. google.comncats.io

The ethoxylation of a hydroxy acid like 12-hydroxystearic acid is unique because it possesses two reactive sites: the carboxylic acid group and the hydroxyl group. Research has shown a high degree of group selectivity in this reaction. google.com

Under basic catalysis (e.g., KOH), the ethoxylation occurs almost exclusively at the carboxylic acid group. google.com

Interestingly, unlike typical fatty acids, 12-hydroxystearic acid can be ethoxylated even without a catalyst, which is attributed to the presence of both functional groups in the same molecule. google.com

The reaction proceeds in two stages. The first step, which involves the reaction of the first mole of ethylene oxide with the fatty acid, is relatively slow. ncats.io After all the carboxylic acid has been consumed, the subsequent addition of ethylene oxide to form the polyethylene glycol ester chain occurs more rapidly. ncats.io The final product is a mixture of monoester, diester, and free polyol, with a composition similar to that obtained by the direct esterification of hydroxystearic acid with a pre-formed polyethylene glycol. researchgate.netncats.io

Chemical Modification of Poly(ethylene glycol) Hydroxystearate through Secondary Acylation

Further chemical modification can be performed on poly(ethylene glycol) hydroxystearate to create more complex surfactants. A key strategy is the acylation of the secondary hydroxyl group at the 12th carbon position of the stearate chain. This results in a class of compounds known as PEG-12-acyloxystearates.

These novel surfactants are synthesized from polyethylene glycol and 12-hydroxystearic acid, which is then esterified with a second acyl chain at its free hydroxyl group. The synthesis can be complex, potentially requiring protective group chemistry to selectively acylate the secondary alcohol without affecting other reactive sites. For example, the 12-hydroxy group could be protected as a tetrahydropyranyl (THP) ether. The carboxylic acid is then esterified with a methyl polyglycol, and after deprotection of the THP group, the free secondary hydroxyl is available for acylation. researchgate.net These derivatized surfactants exhibit unique physicochemical properties, forming various liquid crystalline phases and micelles in solution, making them suitable as specialized drug delivery carriers.

Optimization of Reaction Conditions and Process Parameters

Esterification is a reversible reaction, and consequently, the molar ratio of the reactants—12-hydroxystearic acid and ethylene glycol—is a critical parameter for maximizing product yield. To shift the reaction equilibrium toward the formation of the ester, an excess of one reactant is typically employed. In the synthesis of fatty acid esters, the alcohol is often used in excess because it is generally less expensive and more easily removed from the final product mixture.

The optimal molar ratio varies depending on the specific ester being synthesized and the desired product (monoester vs. diester). For instance, in the enzymatic synthesis of ethylene glycol oleate (B1233923), a molar ratio of 1:2 (oleic acid to ethylene glycol) was found to be optimal for achieving high conversion. unife.it In contrast, a patent for the synthesis of ethylene glycol distearate specifies a molar ratio of stearic acid to ethylene glycol ranging from 1:0.5 to 1:0.9, favoring the formation of the diester. google.com For the production of ethylene glycol monostearate, an excess of the glycol is used, with molar ratios of stearic acid to glycol between 1:1.2 and 1:1.4 proving effective. google.com Studies on the esterification of oleic acid with various alcohols further highlight this principle; a 1:6 molar ratio of acid to butanol was optimal, while a 1:3 ratio was sufficient for esterification with hexanol and octanol. ufv.br

This body of research indicates that for the synthesis of ethylene glycol hydroxystearate, a strategic excess of ethylene glycol would likely be employed to drive the conversion of the more valuable 12-hydroxystearic acid. The precise ratio would be a key variable to optimize, depending on whether the target product is the monoester or the diester.

Table 1: Influence of Reactant Molar Ratios in Analogous Esterification Reactions

| Target Ester Product | Fatty Acid | Alcohol | Acid:Alcohol Molar Ratio | Catalyst Type | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol Oleate | Oleic Acid | Ethylene Glycol | 1:2 | Enzymatic (Lipase) | unife.it |

| Ethylene Glycol Distearate | Stearic Acid | Ethylene Glycol | 1:0.5 - 1:0.9 | Solid Acid | google.com |

| Ethylene Glycol Monostearate | Stearic Acid | Ethylene Glycol | 1:1.2 - 1:1.4 | Chemical | google.com |

| Butyl Oleate | Oleic Acid | Butanol | 1:6 | Acid (H₂SO₄) | ufv.br |

| Hexyl/Octyl Oleate | Oleic Acid | Hexanol/Octanol | 1:3 | Acid (H₂SO₄) | ufv.br |

The choice of catalyst is paramount in the synthesis of ethylene glycol hydroxystearate, as it governs the reaction rate, operating conditions, and ultimately, the purity of the product by minimizing side reactions. Catalytic systems for fatty acid esterification can be broadly categorized into enzymatic and chemical catalysts.

Enzymatic Catalysts: Lipases, particularly immobilized forms like Candida antarctica lipase (e.g., Novozym 435), have emerged as highly effective biocatalysts for ester synthesis. researchgate.net They offer exceptional selectivity and function under mild temperature conditions (typically 60-70°C), which preserves the integrity of thermally sensitive molecules and results in a high-purity product with minimal byproduct formation. unife.itacs.org The enzymatic synthesis of ethylene glycol oleate and ethylene glycol monostearate has been demonstrated to achieve near-quantitative conversion (around 99-100%). unife.itacs.orgacs.org The primary drawbacks are the higher cost of enzymes and potentially longer reaction times compared to chemical methods. unife.it

Chemical Catalysts: These are more traditional and widely used in industrial processes due to their low cost and high reaction rates.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA) are effective and common. unife.itufv.brresearchgate.net However, they are corrosive, difficult to separate from the product mixture, and can lead to darker-colored products, necessitating extensive purification steps. unife.it

Heterogeneous Acid Catalysts: To overcome the issues of separation and corrosion, solid acid catalysts have been developed. These include acidic ion-exchange resins and zeolites. google.compnu.ac.irosti.gov They are easily filtered from the reaction medium, are generally less corrosive, and can be recycled, aligning better with green chemistry principles. pnu.ac.ir

The synthesis of esters of 12-hydroxystearic acid has been reported using catalysts such as p-toluenesulfonic acid and dimethylaminopyridine (DMAP). google.com For the synthesis of ethylene glycol hydroxystearate, the selection would depend on the desired product quality, cost considerations, and processing capabilities. Enzymatic catalysis would be favored for high-purity applications, while heterogeneous acid catalysts present a scalable and more environmentally benign alternative to traditional mineral acids.

Table 2: Catalytic Systems for the Synthesis of Fatty Acid Esters

| Catalyst Type | Specific Catalyst Example(s) | Application Example | Key Advantages | Key Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Enzymatic | Immobilized Candida antarctica lipase | Ethylene Glycol Oleate/Monostearate | High selectivity, mild conditions, high purity | Higher cost, longer reaction times | unife.itresearchgate.netacs.orgacs.org |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | Butyl/Hexyl/Octyl Oleate | Low cost, high reaction rates | Corrosive, difficult to separate, side reactions | unife.itufv.brresearchgate.net |

| Heterogeneous Acid | Acidic Ion Exchange Resins, Zeolites | Ethylene Glycol Distearate | Easily separated, reusable, less corrosive | Potentially lower activity than homogeneous | google.compnu.ac.irosti.gov |

The kinetics of the esterification reaction are strongly influenced by temperature, pressure, and reaction duration. These parameters are interdependent and must be optimized collectively to achieve efficient production.

Temperature: Reaction temperature directly impacts the rate of esterification. Chemical catalysis generally requires elevated temperatures to achieve reasonable reaction rates. For instance, the synthesis of 12-hydroxystearic acid polymers occurs at 180-220°C, while the direct esterification for ethylene glycol monostearate can be performed at temperatures up to 255°C, which allows for very short reaction times. google.comjustia.com The production of other oleate esters using H₂SO₄ is optimized at a lower temperature of 80°C. ufv.br In contrast, enzymatic reactions are conducted at much milder temperatures, typically between 60°C and 70°C, to prevent denaturation of the enzyme. unife.it The optimal temperature for producing ethylene glycol hydroxystearate would therefore be highly dependent on the chosen catalytic system, balancing reaction speed against potential thermal degradation and side reactions.

Pressure: Most fatty acid esterification reactions are conducted at atmospheric pressure. google.com However, a vacuum is often applied to the system. This is not to alter the intrinsic reaction kinetics but to facilitate the continuous removal of water, which is a byproduct of the reaction. By removing water, the reaction equilibrium is shifted towards the products, thereby increasing the final conversion and yield. researchgate.netgoogle.com

Reaction Time: The time required to reach maximum conversion varies significantly. High-temperature (200-255°C) chemical synthesis of ethylene glycol monostearate can be completed in as little as 30-60 minutes. google.com In contrast, lower-temperature enzymatic synthesis of ethylene glycol oleate required 32 hours to achieve 99% conversion. unife.it Esterification of 12-hydroxystearic acid is reported to take between 5 and 30 hours. justia.com The optimization of reaction time is a crucial economic consideration, balancing reactor occupancy with the desired level of conversion.

Table 3: Reaction Conditions for Analogous Fatty Acid Ester Syntheses

| Ester Product | Catalyst | Temperature (°C) | Pressure | Reaction Time | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol Oleate | Lipase | 70 | Atmospheric | 32 hours | unife.it |

| Ethylene Glycol Monostearate | Chemical | 200 - 255 | Atmospheric | 30 - 60 mins | google.com |

| 12-Hydroxystearic Acid Polymer | Acid/Metal | 180 - 220 | Atmospheric | 5 - 30 hours | justia.com |

| Hexyl/Octyl Oleate | H₂SO₄ | 80 | Atmospheric | 2 hours | ufv.br |

| Polyethylene Glycol-12-hydroxystearate | Chemical | Not specified | Atmospheric | 1 hour | google.com |

Sustainable and Green Chemistry Approaches in Hydroxystearate Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of ethylene glycol hydroxystearate is well-suited to these approaches, particularly through solvent-free methodologies and the use of renewable raw materials.

A significant advancement in green ester synthesis is the elimination of organic solvents. Solvents contribute substantially to chemical waste and pose environmental and safety hazards. nih.gov Solvent-free, or neat, synthesis is an elegant solution where the reaction is performed using only the required reactants. This approach has been successfully applied to the production of similar esters, such as ethylene glycol oleate and monostearate. unife.itacs.orgacs.org

The process typically involves heating the mixture of the fatty acid and alcohol until one or both melt, creating a liquid reaction medium. nih.gov The reaction then proceeds, often under a vacuum to continuously remove the water byproduct and drive the reaction to completion. researchgate.net Patents also describe the solvent-free synthesis of ethylene glycol distearate under normal pressure using a solid acid catalyst. google.com This methodology not only reduces waste but also simplifies product purification, increases reactor throughput, and lowers energy consumption associated with solvent recovery, making it a highly attractive route for the industrial production of ethylene glycol hydroxystearate.

A cornerstone of green chemistry is the use of renewable feedstocks instead of petrochemicals. The synthesis of ethylene glycol hydroxystearate can be made significantly more sustainable by ensuring its precursors are from renewable sources.

12-Hydroxystearic acid itself is a prime example of a renewable feedstock, as it is produced by the hydrogenation of castor oil, which is derived from the castor bean plant. kokuragousei.co.jp

The other reactant, ethylene glycol, is conventionally produced from fossil fuels. However, significant research has focused on producing it from renewable resources, most notably glycerol (B35011). Glycerol is a major byproduct of the biodiesel industry, making it an abundant and relatively low-cost renewable feedstock. mdpi.com Multiple pathways exist for converting glycerol to ethylene glycol, including:

Catalytic Hydrogenolysis: This process typically requires high temperatures (453–473 K) and pressures (4.0–8.0 MPa) with metal catalysts. mdpi.com

Enzymatic Cascades: An in vitro enzymatic cascade has been designed to convert glycerol into ethylene glycol under mild conditions (30°C and atmospheric pressure) with a high theoretical yield. mdpi.com

Transesterification: The reaction of glycerol with ethylene carbonate, another potential bio-derived chemical, can produce ethylene glycol and glycerol carbonate. mdpi.com

By integrating the use of plant-derived 12-hydroxystearic acid with ethylene glycol produced from renewable glycerol, the entire lifecycle of ethylene glycol hydroxystearate can be based on sustainable inputs, greatly enhancing its environmental profile.

Insufficient Information to Generate Article on Ethylene Glycol Hydroxystearate Synthesis

Despite a comprehensive search for scientific literature, patents, and technical documentation, there is a significant lack of specific information available regarding the synthetic methodologies and reaction engineering for ethylene glycol hydroxystearate, particularly concerning strategies for the minimization of by-product formation and waste streams.

The search results yielded general information on ethylene glycol production, purification, and its use in various applications. This included details on the catalytic conversion of feedstocks like cellulose (B213188) and glycerol to ethylene glycol, as well as methods for purifying ethylene glycol itself. However, no detailed research findings, data tables, or specific strategies pertaining to the synthesis of ethylene glycol hydroxystearate could be retrieved.

The provided outline requires a thorough and scientifically accurate discussion on by-product minimization in the production of this specific compound. Without access to relevant studies or industrial reports on the reaction kinetics, catalyst selection, process optimization, and purification techniques for ethylene glycol hydroxystearate, it is not possible to generate the requested professional and authoritative article. The absence of this specific data prevents a meaningful analysis of by-product formation and waste stream reduction strategies as outlined in the user's request.

Therefore, this report cannot be completed as per the detailed instructions due to the unavailability of the necessary foundational information on the synthesis of ethylene glycol hydroxystearate. Further research or access to proprietary industrial data would be required to address the specific points outlined in the request.

Advanced Analytical Characterization of Ethylene Glycol Hydroxystearate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopy is fundamental to confirming the molecular structure and identifying the functional groups within ethylene (B1197577) glycol hydroxystearate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR such as HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the precise structural determination of ethylene glycol hydroxystearate. In ¹H NMR analysis, specific protons within the molecule resonate at characteristic chemical shifts. For instance, the protons on the methylene (B1212753) groups (-CH₂) of the ethylene glycol segment typically appear around 3.7 ppm and 4.2 ppm, with the latter being adjacent to the ester linkage. orgchemboulder.comresearchgate.netresearchgate.net The protons of the 12-hydroxystearic acid chain have distinct signals, such as the triplet for the terminal methyl (-CH₃) group around 0.88 ppm and the multiplet for the proton on the hydroxyl-bearing carbon (-CH(OH)-) near 3.6 ppm. chemicalbook.com The area under each peak is proportional to the number of protons it represents, confirming the ratio of the constituent parts. stackexchange.com

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide deeper structural details. HSQC correlates proton signals to their directly bonded carbon atoms, aiding in the assignment of the ¹³C spectrum. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is instrumental in confirming the ester linkage by showing a correlation between the ethylene glycol protons and the carbonyl carbon of the hydroxystearate.

Table 1: Representative ¹H NMR Chemical Shifts for Ethylene Glycol Hydroxystearate Components

| Functional Group | Approximate Chemical Shift (ppm) | Typical Multiplicity |

|---|---|---|

| Stearate (B1226849) CH₃ | 0.88 | Triplet |

| Stearate (CH₂)n | 1.2-1.4 | Multiplet |

| Stearate CH₂ adjacent to C=O | 2.2-2.3 | Triplet |

| Ethylene Glycol HO-CH₂- | 3.7 | Triplet |

| Ethylene Glycol -CH₂-O-C=O | 4.2 | Triplet |

| Stearate -CH(OH)- | 3.6 | Multiplet |

Note: Exact chemical shifts can vary based on solvent and concentration.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in ethylene glycol hydroxystearate. spectroscopyonline.com The spectrum is characterized by several key absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch is a definitive feature, typically appearing in the 1735-1750 cm⁻¹ region. orgchemboulder.comorgchemboulder.com A broad absorption band in the 3200-3600 cm⁻¹ range indicates the presence of hydroxyl (-OH) groups, stemming from both the hydroxystearate moiety and any unreacted ethylene glycol. derpharmachemica.comumass.edu

The C-O stretching vibrations from the ester and alcohol groups produce strong bands within the fingerprint region, generally between 1000 and 1300 cm⁻¹. orgchemboulder.com Additionally, the long alkyl chain of the hydroxystearate is confirmed by intense C-H stretching bands around 2850-2960 cm⁻¹. derpharmachemica.com The disappearance or significant reduction of the broad carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) from the 12-hydroxystearic acid reactant confirms a successful esterification reaction. researchgate.net

Table 2: Key FT-IR Absorption Bands for Ethylene Glycol Hydroxystearate

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Hydroxyl Group |

| C-H Stretch | 2850-2960 (strong) | Alkyl Chain |

| C=O Stretch | 1735-1750 (strong, sharp) | Ester Carbonyl |

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the identity of ethylene glycol hydroxystearate. For its polymeric derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly valuable. bath.ac.uk This soft ionization technique minimizes fragmentation and allows for the analysis of large, thermally unstable molecules. bruker.comnih.gov

In a typical MALDI-TOF analysis, the polymer sample is mixed with a matrix and a cationizing agent, often a sodium salt. bath.ac.uk The resulting mass spectrum displays a series of peaks, each corresponding to an individual polymer chain with a different number of repeating units, adducted with a sodium ion ([M+Na]⁺). nih.gov The mass difference between adjacent peaks in the series corresponds to the mass of the repeating monomer unit (e.g., 44 Da for ethylene glycol). bath.ac.uk This allows for the clear identification of the polymer structure and end-groups, and can reveal the presence of mixtures or unreacted components. bruker.com

Chromatographic Separations for Purity Assessment and Molecular Weight Distribution

Chromatographic methods are critical for separating complex mixtures, assessing purity, and determining the molecular weight characteristics of ethylene glycol hydroxystearate and its derivatives.

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for characterizing the molecular weight distribution of polymeric materials derived from ethylene glycol hydroxystearate. specificpolymers.comshimadzu.com The technique separates molecules based on their size in solution; larger molecules travel through the column faster and elute first, while smaller molecules penetrate the pores of the column packing material and elute later. paint.org

By creating a calibration curve with polymer standards of known molecular weights, the retention time of the sample can be converted into a full molecular weight distribution. shimadzu.comwikipedia.org This analysis yields crucial parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). numberanalytics.com These values are essential for quality control and for understanding how the polymer's size distribution affects its physical properties. shimadzu.com

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) in Impurity Profiling

Gas Chromatography (GC) is a high-resolution separation technique used to detect and quantify volatile and semi-volatile impurities in ethylene glycol hydroxystearate. biomedres.us Common impurities may include residual starting materials like ethylene glycol and 12-hydroxystearic acid, or byproducts from the synthesis process. nih.govshimadzu.com Due to the low volatility of the main compound, analysis often requires derivatization to convert the analytes into more volatile forms, for example, through silylation. nih.govresearchgate.net

Pairing GC with a Mass Spectrometer (GC-MS) provides a powerful hyphenated technique for definitive impurity identification. ajrconline.orgmedistri.swiss As components are separated by the GC, they enter the MS, which provides a mass spectrum for each peak. medistri.swiss This spectrum acts as a molecular fingerprint that can be matched against spectral libraries for positive identification of unknown impurities. gcms.cz GC-MS is a mandatory tool for quality control in pharmaceutical and other high-purity applications, ensuring products are free from potentially harmful contaminants. thermofisher.com The method is highly sensitive, with limits of detection often in the parts-per-million (ppm) range or lower. researchgate.net

Calorimetric and Thermal Analysis Methods

Calorimetric and thermal analysis techniques are fundamental in determining the thermal properties of Ethylene Glycol Hydroxystearate, which are critical for its application, particularly in systems where temperature stability and phase behavior are important.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of materials. wikipedia.orgnih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in identifying and quantifying endothermic and exothermic processes, such as melting, crystallization, and glass transitions. linseis.commicrotrace.com

In the context of Ethylene Glycol Hydroxystearate and its derivatives, DSC analysis reveals key thermal events. For instance, the melting point of related fatty acid esters, such as methyl stearate, has been well-documented. github.io The thermal profiles obtained from DSC can indicate the purity of a sample, as impurities can cause anomalous peaks in the thermogram. microtrace.com The technique is particularly useful for analyzing polymers, where it can determine melting points, crystallization temperatures, and glass transition temperatures, all of which are vital for characterizing materials like polyethylene (B3416737) glycol (PEG) and its derivatives. microtrace.comsmithers.com

The heating and cooling rates during DSC analysis are crucial parameters that can influence the detection and appearance of phase transitions. linseis.com For example, a study on ethyl stearate demonstrated that it crystallizes in a stable modification regardless of the cooling conditions. researchgate.net The degree of crystallinity of components in a blend, such as those containing PEG, can be determined from the melting enthalpy measured by DSC. researchgate.net

Table 1: Illustrative DSC Data for Fatty Acid Esters and Related Polymers

| Material | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |

| Ethyl Stearate | Melting | 32.5 - 34.5 | 180 - 190 | researchgate.net |

| Polyethylene Glycol (PEG 1000) | Melting | ~35 - 40 | ~160 | researchgate.net |

| Polyethylene Glycol (PEG 400) | Melting | ~4 - 8 | ~110 | nih.gov |

| Poly(ethylene glycol) (660)-12-hydroxystearate | Melting of PEG chains | ~50 | Not specified | researchgate.net |

Note: The data in this table is illustrative and compiled from various sources on related compounds to demonstrate the type of information obtained from DSC analysis. Actual values for Ethylene Glycol Hydroxystearate may vary.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessments

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgeltra.com This analysis is essential for determining the thermal stability of materials, identifying the temperatures at which decomposition occurs, and quantifying the amount of volatile components, such as moisture, or residual inorganic material. eltra.comresolvemass.ca

For Ethylene Glycol Hydroxystearate and its derivatives, TGA provides critical information about their upper-use temperature and decomposition profile. wikipedia.org The thermal stability of polyethylene glycol (PEG), a component of many derivatives, has been extensively studied. nih.govdicp.ac.cn TGA can reveal that the thermal stability of PEG can be influenced by its molecular weight and the presence of other materials in a composite. researchgate.net For instance, in some polymer blends, the decomposition temperature of PEG can be slightly higher than that of the pure polymer. researchgate.net

TGA is also used to assess the composition of materials by measuring the percentage of different components that volatilize at distinct temperatures. resolvemass.ca In the context of coated nanoparticles, TGA can quantify the amount of coating material, such as PEG derivatives, on the nanoparticle surface. researchgate.netresearchgate.net

Table 2: Illustrative TGA Data for PEG and Related Materials

| Material | Decomposition Onset (°C) | Atmosphere | Key Findings | Reference |

| Polyethylene Glycol (general) | > 200 | Inert/Air | Decomposes, with stability dependent on molecular weight. | wikipedia.org |

| PLA/MCC3%/PEG 10% | Higher than other compositions | Not specified | Highest thermal stability among tested compositions, but less than neat PLA. | researchgate.net |

| Glycerol (B35011) Carbonate Methyl Itaconate (GCI) based resins | ~130 (onset) | Air | Two main degradation stages: cross-linked network degradation and thermal oxidation of char. | acs.org |

Note: This table presents illustrative data from studies on related materials to show the utility of TGA. Specific values for Ethylene Glycol Hydroxystearate would require direct experimental analysis.

Morphological and Colloidal Characterization

The characterization of the size, shape, and structure of Ethylene Glycol Hydroxystearate assemblies in solution is vital for understanding their behavior in formulations.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. wyatt.comnih.gov It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. wyatt.com From these fluctuations, the diffusion coefficient can be determined, and subsequently, the hydrodynamic radius of the particles is calculated using the Stokes-Einstein equation. wyatt.com

DLS is a standard method for characterizing nanosized emulsions and colloidal dispersions containing Ethylene Glycol Hydroxystearate derivatives. researchgate.net It provides the mean particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. nih.gov For example, in studies of nanosized emulsions formulated with poly(ethylene glycol) (660)-12-hydroxystearate, DLS was used to assess the effect of surfactant concentration on droplet size. researchgate.net

Table 3: Illustrative DLS Data for Nanoparticle Systems

| System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Key Findings | Reference |

| Nanosized emulsions with PEG 660-stearate | Varied with surfactant concentration | Not specified | A critical surfactant concentration was needed to form stable microemulsion-like dispersions. | researchgate.net |

| Mannose-conjugated silica (B1680970) NPs (35 nm) with Con A (170 nM) | 94.8 ± 14.6 | Increased with lectin concentration | Particle size increased with higher concentrations of the binding protein. | nih.gov |

Note: This table provides examples of DLS data from related systems to illustrate the parameters measured. Specific values for Ethylene Glycol Hydroxystearate systems will be dependent on the formulation.

Electron Microscopy (TEM, Cryo-TEM, SEM) for Nanostructure Visualization

Electron microscopy techniques are indispensable for the direct visualization of the nanostructure of materials at high resolution. nih.gov

Transmission Electron Microscopy (TEM) provides two-dimensional images of the internal structure of thin samples.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a specialized form of TEM where the sample is rapidly frozen in a vitrified (non-crystalline) state, allowing for the observation of nanostructures in their native, hydrated environment. nih.govnih.gov This technique is particularly valuable for studying self-assembled structures like micelles and vesicles in solution. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) produces images of the surface topography of a sample.

For Ethylene Glycol Hydroxystearate-based systems, such as nanosized emulsions, TEM and cryo-TEM have been used to visualize the morphology of the droplets and other self-assembled structures. researchgate.net Cryo-TEM, in particular, can provide detailed information about the nanostructure of fresh nanoemulsions, confirming their vesicular or micellar nature. researchgate.net These techniques are crucial for understanding the microarchitecture of hydrogels and other complex formulations. researchgate.net

X-ray Scattering Techniques (SAXS, WAXS) for Structural Organization

X-ray scattering techniques are powerful for probing the structure of materials at the nanoscale and atomic levels. nih.gov

Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and arrangement of larger structural features, typically in the range of 1 to 200 nm. nih.gov It is well-suited for characterizing macromolecules, colloids, and the lamellar structure of lipid-based systems like liposomes. nih.govxenocs.com

Wide-Angle X-ray Scattering (WAXS) probes smaller length scales, providing information about the crystalline structure and packing of molecules. nih.govxenocs.com

In the context of Ethylene Glycol Hydroxystearate and its derivatives, SAXS and WAXS can be used in combination to obtain a comprehensive understanding of the structural organization. nih.gov For instance, in studies of nanosized emulsions containing PEG 660-stearate, SAXS was employed to characterize the internal structure of the colloidal dispersions. researchgate.net In polymer blends containing PEG, SAXS and WAXS have been used to study the confined crystallization of PEG within the matrix of another polymer, revealing details about the lamellar stacking and crystalline orientation. nih.govkek.jp

Table 4: Illustrative X-ray Scattering Findings for Related Systems

| System | Technique | Key Findings | Reference |

| Poly(ethylene glycol) (660)-12-hydroxystearate based nanosized emulsions | SAXS | Characterized the internal structure of the colloidal dispersions. | researchgate.net |

| PLLA/PEG (50/50) blend | SAXS/WAXS | Showed confined crystallization of PEG within the PLLA lamellae, with suppression of PEG crystal growth due to spatial confinement. | kek.jp |

| Poly(beta-hydroxybutyrate) modulated with PEG | SAXS/WAXS | Determined the crystallinity of the polymer and showed decreased lamellar distances with PEG modulation. | nih.gov |

Note: This table highlights the type of structural information that can be obtained using X-ray scattering techniques on related polymer systems.

Rheological Characterization

The rheological characterization of Ethylene Glycol Hydroxystearate is crucial for understanding its behavior in various applications, particularly in the cosmetic and pharmaceutical industries where it is often used to modify the flow properties and texture of formulations. Rheology, the study of the flow and deformation of matter, provides insights into the material's viscosity, elasticity, and response to stress. For a waxy solid like Ethylene Glycol Hydroxystearate, rheological properties are highly dependent on temperature and the medium in which it is dispersed.

Viscoelastic Properties and Flow Behavior Studies

Ethylene Glycol Hydroxystearate, a monoester of ethylene glycol and hydroxystearic acid, exhibits viscoelastic behavior, meaning it has both viscous (fluid-like) and elastic (solid-like) properties. When incorporated into liquid formulations, it can significantly increase viscosity and impart a desired texture.

The flow behavior of systems containing Ethylene Glycol Hydroxystearate is typically non-Newtonian. This means that the viscosity is not constant but changes with the applied shear rate. At rest or under low shear, the molecules may form a network structure that results in high viscosity. As the shear rate increases, for instance during pouring or application of a lotion, this structure can break down, leading to a decrease in viscosity, a phenomenon known as shear-thinning. This property is desirable in many personal care products, allowing for easy application while maintaining stability during storage.

Research into the rheological properties of organogels, which are semi-solid systems, has provided some context for the behavior of similar fatty acid derivatives. For instance, studies on 12-hydroxystearic acid, a related compound, show that it can form fibrous networks in various organic solvents, leading to gel formation. The viscoelasticity of these gels is attributed to the physical entanglement of these crystalline fibers. While direct, detailed studies on the viscoelastic moduli (storage modulus G' and loss modulus G'') of pure Ethylene Glycol Hydroxystearate are not extensively documented in publicly available literature, its function as a thickener suggests that it contributes significantly to the elastic component of a formulation's rheology.

The table below conceptualizes the expected shear-thinning behavior of a formulation containing Ethylene Glycol Hydroxystearate.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Behavior Description |

| 0.1 | High | At rest or low shear, network structure is intact. |

| 1 | Medium-High | Structure begins to align with flow. |

| 10 | Medium | Significant structural breakdown. |

| 100 | Low | Approaching minimum viscosity for easy application. |

This table is illustrative of the expected shear-thinning behavior and not based on specific experimental data for Ethylene Glycol Hydroxystearate.

Gelation Kinetics and Network Formation Analysis

The ability of Ethylene Glycol Hydroxystearate to act as a thickening or structuring agent is intrinsically linked to its capacity for network formation within a liquid medium. This process is often initiated by a change in temperature. When a formulation containing Ethylene Glycol Hydroxystearate is heated, the compound melts and dissolves or disperses in the liquid phase. Upon cooling, the molecules self-assemble and crystallize, forming a three-dimensional network that entraps the solvent and leads to an increase in viscosity or the formation of a gel.

The kinetics of this gelation process, including the rate of network formation and the final strength of the gel, are influenced by several factors:

Concentration: Higher concentrations of Ethylene Glycol Hydroxystearate will generally lead to faster gelation and a more rigid network structure.

Cooling Rate: The rate at which the formulation is cooled can affect the size and morphology of the crystals formed. Slow cooling may lead to larger, more ordered crystals, while rapid cooling can result in a network of smaller, more numerous crystallites.

Solvent Properties: The polarity and chemical nature of the solvent will influence the solubility of Ethylene Glycol Hydroxystearate and the interactions that drive self-assembly.

The network itself is typically formed through non-covalent interactions, such as hydrogen bonding (facilitated by the hydroxyl groups) and van der Waals forces between the long hydrocarbon chains. These physical cross-links are thermally reversible, meaning the gel can be turned back into a liquid upon reheating.

Detailed studies on the gelation kinetics of Ethylene Glycol Hydroxystearate, for instance, tracking the evolution of the storage and loss moduli over time during a cooling process, are not widely available. However, the principles of polymer and soft matter physics provide a framework for understanding this behavior. The gel point, where the system transitions from a liquid to a solid-like state, would be characterized by the crossover of the storage modulus (G') and the loss modulus (G'').

The table below outlines the key stages in the temperature-dependent network formation of Ethylene Glycol Hydroxystearate in a liquid formulation.

| Stage | Temperature | Molecular State | Macroscopic State |

| 1. Dissolution | High | Melted and dispersed/dissolved molecules. | Liquid |

| 2. Nucleation | Cooling | Molecules begin to self-assemble into small crystalline nuclei. | Liquid with increasing viscosity |

| 3. Growth & Gelation | Low | Crystalline fibers grow and entangle, forming a continuous 3D network. | Semi-solid / Gel |

| 4. Maturation | Stable Low | Network structure stabilizes and strengthens over time. | Stable Semi-solid / Gel |

Investigation of Structure Function Relationships and Molecular Interactions

Influence of Molecular Architecture on Interfacial Activity and Emulsification Properties

The molecular design of PEG hydroxystearate is central to its efficacy as a surfactant and emulsifier. The balance between its hydrophilic and lipophilic components determines its ability to stabilize interfaces and form stable emulsions.

The length of the poly(ethylene glycol) (PEG) chain is a critical parameter that significantly influences the surfactant properties and the stability of emulsions formed using PEG hydroxystearate. Research demonstrates that modifying the number of ethylene (B1197577) oxide units can alter the hydrophilic-lipophilic balance (HLB) of the molecule, thereby affecting its performance.

In a study investigating surface-modified solid lipid nanoparticles (SLNs), the effect of different PEG-stearates (PEG-S) with varying chain lengths was evaluated. The presence of PEG-S was found to expand the microemulsion areas in phase diagrams. researchgate.net As the PEG chain length increased, the liquid crystal and microemulsion regions extended further towards the water corner, indicating enhanced emulsification capabilities. researchgate.net This suggests that longer PEG chains provide greater steric hindrance and hydrophilicity, leading to the formation of more stable and larger microemulsion systems. researchgate.netfrontiersin.org The conformation of the PEG chains on the nanoparticle surface also varies with the chain length, which in turn affects the stability and interfacial properties of the system. researchgate.net

The choice of PEG chain length can also have unexpected effects on biological interactions. While PEG generally provides a repellent effect against proteins, the length of the oligoethylene glycol substituent can dramatically influence these interactions, sometimes becoming attractive at short ranges. frontiersin.org

Table 1: Effect of PEG Chain Length on Emulsion Properties

| PEG Stearate (B1226849) Used | Observation in MC/Tween80/H₂O System | Implication |

|---|---|---|

| PEG8-S, PEG40-S, PEG100-S | Presence extended the areas of liquid crystal and microemulsion in the phase diagram. researchgate.net | Enhanced emulsification capability. |

Like other surfactants, PEG hydroxystearate molecules self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). scielo.org.co The CMC is a key indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and achieve surface tension reduction. scielo.org.co It is also generally understood that a lower CMC is correlated with greater stability of the micelles once formed. researchgate.net

The determination of the CMC is often carried out by measuring the surface tension of the solution as a function of surfactant concentration. scielo.org.co For a binary system of PEG 40 stearate and water, the CMC was determined to be 5.1 x 10⁻⁵ M. scielo.org.co At this concentration, the surfactant molecules aggregate, with their hydrophobic stearate chains forming the core of the micelle and the hydrophilic PEG chains forming the outer corona, which interfaces with the aqueous environment. nih.gov

In another study, a critical concentration of 2.5 wt% for poly(ethylene glycol) (660)-12-hydroxystearate was identified as necessary to obtain stable, monodisperse colloidal dispersions with microemulsion characteristics. nih.govresearchgate.net Below this concentration, the system formed less stable nanoemulsions. nih.gov This highlights the importance of concentration in achieving the desired micellar structures.

Table 2: Critical Micelle Concentration (CMC) Data

| Surfactant System | CMC Value | Method/Note |

|---|---|---|

| PEG 40 Stearate / Water | 5.1 x 10⁻⁵ M | Determined by surface tension measurement. scielo.org.co |

PEG hydroxystearate is frequently used in combination with other surfactants and emulsifiers to enhance the stability and performance of emulsion systems. These synergistic interactions arise from the complementary nature of the different surfactant molecules, which can pack more efficiently at the oil-water interface, leading to a more robust interfacial film and improved emulsion stability.

A notable example is the use of poly(ethylene glycol) (660)-12-hydroxystearate in conjunction with lecithin (B1663433) to stabilize oil-in-water nanosized emulsions. nih.govresearchgate.net In this system, castor oil formed the oily phase. The combination of the non-ionic PEG hydroxystearate and the zwitterionic lecithin allowed for the formation of highly stable, 20 nm droplets when the PEG-stearate concentration was sufficiently high (2.5 wt%). nih.gov This suggests a synergistic effect where the two surfactants work together to effectively lower interfacial tension and prevent droplet coalescence.

Similarly, studies on solid lipid nanoparticles have employed PEG-stearate as a surface modifier in a system already containing monocaprate as the solid lipid and Tween 80 (a polysorbate surfactant) as the primary emulsifier. researchgate.net The addition of PEG-stearate modified the phase behavior of the system, demonstrating a cooperative interaction between the different components to achieve stable nanoparticle formulations. researchgate.net

Hydrophobic Association and Self-Assembly Phenomena

The self-assembly of PEG hydroxystearate is driven by hydrophobic interactions. The hydrophobic 12-hydroxystearate tails seek to minimize their contact with water, leading them to aggregate, while the hydrophilic PEG chains remain exposed to the aqueous phase. This process results in the formation of various supramolecular structures.

The self-assembly of PEG hydroxystearate in aqueous environments leads to the formation of well-defined aggregates, most commonly micelles with a core-shell structure. The process is spontaneous and driven by thermodynamics to achieve the lowest energy state. mdpi.comnsf.gov

The mechanism involves the hydrophobic stearate chains associating to form a compact, non-polar core. This core acts as a microenvironment capable of solubilizing other hydrophobic molecules. nih.gov The hydrophilic PEG chains arrange themselves to form a hydrated outer shell, or corona. mdpi.com This shell creates a steric barrier that prevents the aggregates from coalescing, thus ensuring the colloidal stability of the dispersion. frontiersin.orgnih.gov

Direct evidence for these core-shell structures comes from techniques like small-angle X-ray scattering (SAXS). nih.govresearchgate.net Studies on nanosized emulsions stabilized by PEG 660-hydroxystearate and lecithin confirmed the presence of spherical droplets with a distinct core-shell structure. nih.govresearchgate.net The self-assembly process results in the hydrophobic PEA (poly(ester amide)) segments forming the particle core, while the hydrophilic PEG fragments orient outwards, interacting with the surrounding water to form the shell. mdpi.com This architecture is fundamental to the function of these aggregates in various applications.

The process of molecular self-assembly and the characteristics of the resulting aggregates are influenced by several factors, including the concentration of the surfactant and its specific molecular architecture, such as the degree of PEG grafting.

Concentration: As established, surfactant concentration is a primary driver of self-assembly. Below the CMC, molecules exist predominantly as monomers. Above the CMC, they assemble into micelles. Further increases in concentration can lead to changes in micelle size and shape or the formation of different liquid crystalline phases. nih.gov Research on PEG 660-stearate demonstrated that a concentration of 2.5 wt% was essential for forming stable microemulsions, whereas a lower concentration of 0.25 wt% resulted in less stable nanoemulsions. nih.gov

Degree of Grafting and Molecular Weight: In graft copolymers, the density of grafted PEG chains onto a polymer backbone significantly impacts self-assembly. utoronto.carsc.org A higher grafting density of PEG chains can enhance the stability of the resulting micelles. utoronto.carsc.org Similarly, the molecular weight of the PEG chains is a crucial factor. Increasing the PEG molecular weight can improve steric hindrance, which affects particle interactions and stability in biological media. mdpi.com The self-assembly process is sensitive to both the grafting density and the molecular weight of the tethered PEG chains. rsc.org

| Monomer Sequence | The sequence distribution (e.g., random, block) in copolymers affects the uniformity of the resulting micelles. rsc.org | Random and statistical distribution of hydrophilic/hydrophobic monomers leads to uniform size micelles. rsc.org |

Molecular-Level Interactions in Complex Material Systems

The unique chemical structure of Ethylene Glycol Hydroxy Stearate, featuring both a hydrophilic ethylene glycol head and a lipophilic hydroxystearate tail, dictates its molecular-level interactions in complex material systems. This amphiphilic nature allows it to orient itself at interfaces, influencing the bulk properties of the formulations in which it is included. The hydroxyl group on the stearic acid chain further introduces a site for specific interactions, such as hydrogen bonding, which can significantly impact the microstructure and stability of the system.

Polymer-Filler Interactions in Nanocomposites

Direct research detailing the specific use of Ethylene Glycol Hydroxy Stearate as a coupling agent or compatibilizer in polymer-filler nanocomposites is not extensively available in the public domain. However, based on the known functionalities of similar molecules, its potential role can be inferred.

In nanocomposites, the large surface area of nanofillers can lead to agglomeration within the polymer matrix, which is often detrimental to the desired mechanical and physical properties. Surface modification of these fillers is a common strategy to improve their dispersion and interfacial adhesion with the polymer matrix.

Theoretically, Ethylene Glycol Hydroxy Stearate could function as a surfactant or dispersing agent for nanofillers within a polymer matrix. The lipophilic hydroxystearate tail could adsorb onto the surface of hydrophobic or organo-modified nanofillers, while the hydrophilic ethylene glycol portion could interact favorably with a more polar polymer matrix, or vice-versa depending on the specific polymer and filler. This amphiphilic bridging could reduce the interfacial tension between the filler and the polymer, leading to improved dispersion and a more stable nanocomposite structure. The presence of the hydroxyl group on the stearate chain could offer an additional site for hydrogen bonding with either the filler surface or the polymer matrix, potentially enhancing the interfacial strength.

While specific studies on Ethylene Glycol Hydroxy Stearate in this application are lacking, research on related systems highlights the importance of such interfacial modifiers. For instance, studies on silica (B1680970) nanoparticles in polymer matrices have shown that the use of silane (B1218182) coupling agents, which chemically bond to the filler surface and have a tail compatible with the polymer, significantly improves mechanical properties. Similarly, the use of polyethylene (B3416737) glycol (PEG) to modify the surface of nanoparticles has been shown to enhance their dispersion in various media. nih.gov These examples underscore the potential for molecules with tailored interfacial properties, like Ethylene Glycol Hydroxy Stearate, to play a crucial role in the performance of polymer nanocomposites.

Interactions with Active Pharmaceutical Ingredients (APIs) in Solubilization Processes

Ethylene Glycol Hydroxy Stearate, particularly in its polyethoxylated form (Polyethylene Glycol Hydroxystearate), has been investigated for its role in enhancing the solubility and bioavailability of poorly water-soluble Active Pharmaceutical Ingredients (APIs). Its effectiveness stems from its ability to form micellar structures and other types of colloidal dispersions in aqueous environments.

The lipophilic core of these micelles, formed by the hydroxystearate chains, serves as a reservoir for hydrophobic API molecules, effectively encapsulating them and shielding them from the aqueous surroundings. The hydrophilic polyethylene glycol chains form the outer corona of the micelle, ensuring the stability of the dispersion in water. This encapsulation significantly increases the apparent solubility of the API.

A notable example is the solubilization of quercetin (B1663063), a natural flavonoid with low water solubility. Studies have shown that nanosized emulsions formulated with poly(ethylene glycol) (660)-12-hydroxystearate can significantly enhance the loading capacity of quercetin. nih.gov The formation of stable, monodisperse nanodroplets with a core-shell structure is crucial for this enhanced solubilization. nih.gov Research has demonstrated that a critical concentration of the surfactant is necessary to form these optimal microemulsion-like colloidal dispersions. nih.gov For instance, a concentration of 2.5 wt% of PEG 660-stearate was found to create 20 nm droplets that could solubilize five times more quercetin than nanoemulsions prepared with a lower surfactant concentration of 0.25 wt%. nih.gov

The interactions between the API and Ethylene Glycol Hydroxy Stearate are primarily non-covalent, including hydrophobic interactions and potentially hydrogen bonding involving the hydroxyl group of the stearate and any suitable functional groups on the API. The table below summarizes key findings from research on the solubilization of APIs using systems containing a derivative of Ethylene Glycol Hydroxy Stearate.

| API | Formulation System | Key Findings | Reference |

|---|---|---|---|

| Quercetin | Oil-in-water nanosized emulsion with poly(ethylene glycol) (660)-12-hydroxystearate | A critical surfactant concentration of 2.5 wt% resulted in 20 nm droplets and a five-fold increase in quercetin solubilization compared to 0.25 wt%. | nih.gov |

The stability of these drug-loaded nanocarriers is also a critical factor. The hydrophilic shell of the micelles, composed of the ethylene glycol units, provides steric stabilization, preventing the aggregation of the nanoparticles and subsequent precipitation of the API. This ensures that the drug remains in a solubilized state, which can lead to improved absorption and bioavailability upon administration.

Applications of Ethylene Glycol Hydroxystearate in Advanced Materials Science and Engineering

Role in Advanced Emulsion and Dispersion Technologies

Ethylene (B1197577) Glycol Hydroxystearate is a pivotal component in the formulation of sophisticated emulsion and dispersion systems, particularly those involving nanoscale droplets and particles. Its ability to reduce interfacial tension and form protective steric layers is fundamental to the stability and efficacy of these advanced formulations.

Ethylene Glycol Hydroxystearate, specifically poly(ethylene glycol) (660)-12-hydroxystearate, serves as a highly effective surfactant for creating stable oil-in-water (o/w) nanosized emulsions. nih.govcapes.gov.br Research has demonstrated that a critical concentration of the surfactant is essential for achieving optimal results. For instance, a concentration of 2.5 wt% of PEG-660 hydroxystearate was found to be necessary to produce colloidal dispersions with microemulsion characteristics, resulting in a monodisperse population of droplets approximately 20 nm in diameter with excellent stability. nih.govresearchgate.net

These nanosized emulsions are particularly valuable for solubilizing poorly water-soluble compounds. Emulsions stabilized with 2.5 wt% PEG-660 hydroxystearate were capable of solubilizing five times more quercetin (B1663063) than those prepared with a lower concentration of 0.25 wt%. nih.govresearchgate.net The formation of these highly stable systems is often achieved through methods like hot solvent diffusion, where reaching the phase inversion temperature (PIT) of the surfactant is a key factor in obtaining clear and isotropic colloidal dispersions. nih.gov Characterization using small-angle X-ray scattering (SAXS) suggests that the resulting spherical droplets possess a core-shell structure, with the hydroxystearate groups oriented toward the oil phase. nih.govvulcanchem.com

Table 1: Effect of PEG-660 Hydroxystearate Concentration on Nanoemulsion Properties

| Surfactant Concentration (wt%) | Resulting Droplet Size | Stability | Quercetin Solubilization |

|---|---|---|---|

| 0.25% | Larger, less uniform | Lower | Baseline |

The utility of Ethylene Glycol Hydroxystearate and related PEG-stearates extends to the stabilization of next-generation lipid-based drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). mdpi.com The incorporation of a PEG derivative onto the surface of these nanoparticles, a process known as PEGylation, is a critical strategy for enhancing their performance.

In SLN formulations, PEG monostearate acts as an amphiphilic compound that can reduce the surface tension of the particles, leading to a smaller particle size. nih.gov For example, SLNs loaded with a chemotherapeutic agent had a particle size of 47.3 nm, which was reduced to 28 nm upon PEGylation. nih.gov This surface modification creates a hydrophilic shield that reduces clearance by the immune system, thereby increasing the circulation lifetime of the nanoparticles. rsc.org

Similarly, in NLCs, which are composed of a blend of solid and liquid lipids, PEGylated surfactants provide essential colloidal stability. mdpi.com The presence of long polyoxyethylene chains, like those in Ethylene Glycol Hydroxystearate, offers steric stabilization that prevents particle agglomeration. mdpi.com PEGylated NLCs have been shown to improve the oral delivery of antibiotics by enhancing intestinal permeability and controlling the release of the encapsulated drugs at intestinal pH. nih.gov

Table 2: Characterization of PEGylated vs. Non-PEGylated Lipid Nanoparticles

| Nanoparticle Type | Feature | Benefit of PEGylation | Research Finding |

|---|---|---|---|

| SLN | Particle Size | Reduction | Particle size decreased from 47.3 nm to 28 nm. nih.gov |

| SLN | Circulation Time | Prolongation | PEG serves to reduce opsonization and slow clearance. rsc.org |

| NLC | Stability | Enhancement | Provides steric stabilization, preventing aggregation. mdpi.com |

Polymer Modification and Additive Functions

Beyond emulsion science, Ethylene Glycol Hydroxystearate functions as a valuable additive in polymeric systems. Its molecular structure allows it to modulate the physical and mechanical properties of various materials, from polymer melts to hydrogels and lubricants.

Ethylene Glycol Hydroxystearate and similar structures act as effective rheology modifiers in polymeric formulations. Compounds like ethylene glycol distearate are known to serve as thickeners, contributing body and a desired consistency to products. atamanchemicals.com The mechanism often involves the formation of a three-dimensional network within the polymer matrix. polymerinnovationblog.com

In aqueous polymer solutions, such as those made with poly(ethylene oxide) (PEO), the addition of such amphiphilic molecules can significantly influence viscosity. researchgate.net These systems often exhibit shear-thinning behavior, where the viscosity decreases under applied shear stress. polymerinnovationblog.comnih.gov This occurs because the shear forces break down the internal network structure formed by the rheology modifier. polymerinnovationblog.com At concentrations above a critical threshold, these systems can transition from exhibiting predominantly viscous behavior to having a more dominant elastic character. researchgate.net This ability to tailor the flow properties is crucial in applications requiring controlled dispensing and texture.

In the field of hydrogel science, poly(ethylene glycol) (PEG) derivatives are fundamental building blocks for creating scaffolds for tissue engineering and drug delivery. nih.gov Hydrogels are cross-linked polymer networks that can absorb large amounts of water, mimicking the properties of natural soft tissues. nih.gov The development of these materials often involves using PEG-based molecules with reactive end groups, such as PEG diacrylate (PEGDA) or PEG diglycidyl ether (PEGDE), to form the cross-linked structure. mdpi.comresearchgate.net

The properties of these hydrogels can be precisely tuned by controlling factors like the molecular weight of the PEG chains and the crosslinking density. mdpi.com For instance, increasing the polymer content leads to a firmer hydrogel that behaves more elastically. nih.gov Characterization of these materials involves a suite of techniques to measure their physical and mechanical properties.

Table 3: Common Techniques for Hydrogel Characterization

| Characterization Technique | Property Measured | Significance |

|---|---|---|

| Rheology | Viscoelastic properties (Storage & Loss Moduli) | Determines the gel's firmness, elasticity, and flow behavior. nih.gov |

| Swelling Ratio Measurement | Water uptake capacity | Indicates the hydrogel's ability to hold water and its porosity. nih.govnih.gov |

| Compressive Modulus Testing | Mechanical strength under compression | Measures the stiffness and durability of the hydrogel scaffold. nih.gov |

| Microscopy (e.g., SEM) | Internal pore structure and morphology | Visualizes the network architecture and degradation. youtube.com |

Ethylene Glycol Hydroxystearate and related stearate (B1226849) esters are valuable additives for enhancing the tribological performance of lubricants. nih.gov Ethylene glycol itself is used as a base fluid in lubricants due to its favorable thermal properties. mdpi.com However, the base fluid alone often provides poor lubrication. mdpi.com

The addition of stearate-based molecules can dramatically improve performance. In one study, adding a stearate-derived protic ionic liquid to a water-ethylene (B12542467) glycol base lubricant resulted in friction reductions of up to 76%. mdpi.com These additives function by forming a protective tribofilm on the contacting metal surfaces. The long alkyl stearate chain adsorbs onto the surface, creating a boundary layer that reduces direct metal-to-metal contact, thereby lowering both friction and wear. researchgate.net Furthermore, these additives can inhibit oxidative corrosion on the metal surfaces. mdpi.com Research on other additives in ethylene glycol has shown significant reductions in wear volume, in some cases by over 62%. mdpi.com

Table 4: Tribological Performance Enhancement with Additives in Ethylene Glycol Lubricants

| Lubricant System | Additive Type | Performance Improvement |

|---|---|---|

| Water-Ethylene Glycol (50:50) | Bis(2-hydroxyethyl)ammonium stearate mdpi.com | 72-76% reduction in coefficient of friction. mdpi.com |

| Water-Ethylene Glycol (50:50) | Bis(2-hydroxyethyl)ammonium stearate mdpi.com | Inhibition of surface oxidation. mdpi.com |

| Ethylene Glycol | Nitrogen–Phosphorus co-doped carbon dots mdpi.com | Up to 62.27% reduction in wear volume. mdpi.com |

Computational Chemistry and Theoretical Modeling of Ethylene Glycol Hydroxystearate Systems

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly Prediction

Molecular dynamics (MD) simulations are a cornerstone for investigating the dynamic properties of molecules and their interactions. For an amphiphilic molecule like ethylene (B1197577) glycol hydroxystearate, MD simulations are particularly valuable for understanding its behavior at interfaces and its tendency to self-assemble into larger structures.

While specific MD studies on ethylene glycol hydroxystearate are not abundant in publicly available literature, extensive research on related systems, such as ethylene glycol, its aqueous solutions, and other glycol esters, provides a strong basis for predicting its behavior. researchgate.netnih.govorderchem.commdpi.combohrium.com MD simulations of liquid ethylene glycol have detailed its hydrogen-bonding network and conformational preferences (gauche vs. trans). nih.govorderchem.com These studies show that the presence of water significantly influences the conformation and hydrogen bonding of ethylene glycol molecules. researchgate.netnih.govnih.gov

For amphiphilic molecules, the self-assembly process is a key area of investigation. MD simulations have been successfully used to study the self-assembly of various amphiphilic molecules, leading to the formation of micelles, bilayers, and other aggregates. nih.govnih.govresearchgate.netrsc.org The driving forces for this assembly are the hydrophobic interactions of the fatty acid tail and the hydrophilic interactions of the ethylene glycol headgroup with the surrounding solvent. It is highly probable that ethylene glycol hydroxystearate would exhibit similar self-assembly behavior, forming structures that minimize the contact between the hydrophobic stearate (B1226849) tail and a polar solvent like water. The additional hydroxyl group on the stearate chain would likely influence the packing and curvature of the resulting aggregates, a hypothesis that could be rigorously tested with dedicated MD simulations.

The interfacial behavior of ethylene glycol hydroxystearate is critical for its role as an emulsifier. MD simulations can model the orientation and conformation of these molecules at an oil-water interface. escholarship.org It is expected that the ethylene glycol headgroup would reside in the aqueous phase, while the hydroxystearate tail would extend into the oil phase, with the hydroxyl group on the tail potentially residing near the interface, influencing interfacial tension and emulsion stability.

Table 1: Key Parameters from Molecular Dynamics Simulations of Related Systems

| Parameter | System Studied | Key Findings | Potential Relevance for Ethylene Glycol Hydroxystearate |

| Conformation | Pure Ethylene Glycol | Predominance of gauche conformers. researchgate.net | The ethylene glycol headgroup in ethylene glycol hydroxystearate is likely to adopt a gauche conformation, influencing its interaction with water. |

| Hydrogen Bonding | Ethylene Glycol - Water Mixtures | Strong hydrogen bonding network between ethylene glycol and water molecules. nih.gov | The hydrophilic nature and solubility of ethylene glycol hydroxystearate are dictated by the hydrogen bonding of its headgroup. |

| Self-Assembly | Peptide Amphiphiles | Formation of cylindrical nanofibers driven by hydrophobic and electrostatic interactions. chemrxiv.org | Predicts the tendency of ethylene glycol hydroxystearate to form aggregates in solution. |

| Interfacial Behavior | Squalene/Water Interface | Enrichment of reactive solutes at the interface can accelerate reactions. escholarship.org | The concentration and orientation of ethylene glycol hydroxystearate at interfaces will govern its emulsifying effectiveness. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, molecular geometry, and reactivity of molecules. researchgate.netnih.govnih.gov

For ethylene glycol hydroxystearate, quantum chemical calculations can be employed to:

Determine the optimal molecular geometry: This includes bond lengths, bond angles, and dihedral angles, providing a static picture of the molecule's most stable three-dimensional shape. Studies on ethylene glycol have identified multiple stable conformers. researchgate.net

Predict reactivity: The electronic structure data can be used to predict sites of electrophilic and nucleophilic attack, as well as the molecule's susceptibility to oxidation or reduction. For instance, the hydroxyl groups are expected to be primary sites for hydrogen bonding and potential reactions. The ester linkage is a key reactive site, susceptible to hydrolysis.